2-(benzylthio)-1-((4-bromophenyl)sulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(benzylthio)-1-((4-bromophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylthio group, a bromophenyl sulfonyl group, and a dihydroimidazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-((4-bromophenyl)sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 2-mercaptoimidazole in the presence of a base such as triethylamine. This reaction forms the sulfonylimidazole intermediate, which is then reacted with benzyl chloride to introduce the benzylthio group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-((4-bromophenyl)sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl sulfonyl group can be reduced to form corresponding sulfinyl or sulfhydryl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfinyl derivatives, and various substituted imidazole compounds.
Scientific Research Applications
2-(benzylthio)-1-((4-bromophenyl)sulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-((4-bromophenyl)sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The bromophenyl sulfonyl group can interact with various receptors and enzymes, modulating their activity. These interactions can affect cellular pathways involved in oxidative stress, inflammation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-1-((4-chlorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole
- 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole
- 2-(benzylthio)-1-((4-methylphenyl)sulfonyl)-4,5-dihydro-1H-imidazole
Uniqueness
Compared to similar compounds, 2-(benzylthio)-1-((4-bromophenyl)sulfonyl)-4,5-dihydro-1H-imidazole exhibits unique reactivity due to the presence of the bromine atom. This allows for specific substitution reactions that are not possible with other halogenated analogs. Additionally, the bromophenyl sulfonyl group provides distinct electronic properties that influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S2/c17-14-6-8-15(9-7-14)23(20,21)19-11-10-18-16(19)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJAVEDPNGJSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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